

An In-depth Technical Guide to 4-Methoxyphenyl Carbonochloridate

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Compound of Interest

Compound Name: 4-Methoxyphenyl
carbonochloridate

Cat. No.: B1581313

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For researchers, scientists, and professionals engaged in drug development and organic synthesis, **4-Methoxyphenyl carbonochloridate** is a valuable reagent. This guide provides a comprehensive overview of its synonyms, properties, and applications, with a focus on its utility in synthetic chemistry.

Synonyms

4-Methoxyphenyl carbonochloridate is known by several alternative names in chemical literature and supplier catalogs. These synonyms are crucial for comprehensive literature searches and procurement.

- 4-Methoxyphenyl chloroformate
- p-Methoxyphenyl chloroformate
- Carbonochloridic acid, 4-methoxyphenyl ester
- Chloroformic acid 4-methoxyphenyl ester
- (4-Methoxyphenyl) carbonochloridate

Core Properties

The physical and chemical properties of **4-Methoxyphenyl carbonochloridate** are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

Property	Value
Molecular Formula	C ₈ H ₇ ClO ₃
Molecular Weight	186.59 g/mol
CAS Number	7693-41-6
Appearance	Colorless to light yellow liquid
Boiling Point	49 °C at 0.27 mmHg
Density	1.255 g/mL at 25 °C
Refractive Index	n _{20/D} 1.5254
Flash Point	113 °C (closed cup)
Storage Temperature	2-8°C

Applications in Organic Synthesis

4-Methoxyphenyl carbonochloridate is a versatile reagent primarily utilized for the introduction of the 4-methoxyphenylcarbonyl group, which can serve as a protecting group for amines, alcohols, and thiols. This functionality is particularly valuable in multi-step organic syntheses, including peptide synthesis, where precise control of reactive functional groups is paramount.

The reaction with nucleophiles, such as amines, proceeds readily to form stable carbamates. The 4-methoxy substitution on the phenyl ring can influence the reactivity of the chloroformate and the stability of the resulting protected group.

Experimental Protocol: Protection of an Amine

The following protocol describes a general procedure for the protection of a primary or secondary amine using **4-Methoxyphenyl carbonochloridate** to form a carbamate. This

procedure is based on standard methodologies for reactions involving chloroformates.

Materials:

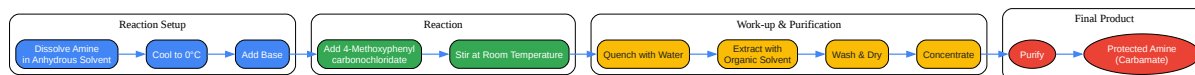
- Amine (1 equivalent)
- **4-Methoxyphenyl carbonochloridate** (1.1 equivalents)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Triethylamine, Pyridine) (1.2 equivalents)
- Stirring apparatus
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add the base dropwise to the stirred solution.
- Slowly add the **4-Methoxyphenyl carbonochloridate** to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the desired carbamate.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the protection of an amine using **4-Methoxyphenyl carbonochloridate**.

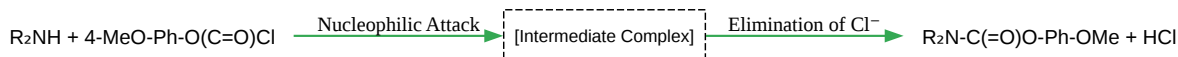


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Amine protection workflow.

Reaction Mechanism

The reaction of **4-Methoxyphenyl carbonochloridate** with an amine follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the carbamate product and hydrochloric acid, which is neutralized by the base.



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Nucleophilic acyl substitution.

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